(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577463
InChI: InChI=1S/C17H24N2/c1-2-10-18-15-11-16-8-9-17(12-15)19(16)13-14-6-4-3-5-7-14/h2-7,15-18H,1,8-13H2/t15?,16-,17+
SMILES: C=CCNC1CC2CCC(C1)N2CC3=CC=CC=C3
Molecular Formula: C17H24N2
Molecular Weight: 256.4 g/mol

(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

CAS No.:

Cat. No.: VC13577463

Molecular Formula: C17H24N2

Molecular Weight: 256.4 g/mol

* For research use only. Not for human or veterinary use.

(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine -

Specification

Molecular Formula C17H24N2
Molecular Weight 256.4 g/mol
IUPAC Name (1S,5R)-8-benzyl-N-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-amine
Standard InChI InChI=1S/C17H24N2/c1-2-10-18-15-11-16-8-9-17(12-15)19(16)13-14-6-4-3-5-7-14/h2-7,15-18H,1,8-13H2/t15?,16-,17+
Standard InChI Key GNRGSHHPSHTUCV-ALOPSCKCSA-N
Isomeric SMILES C=CCNC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3
SMILES C=CCNC1CC2CCC(C1)N2CC3=CC=CC=C3
Canonical SMILES C=CCNC1CC2CCC(C1)N2CC3=CC=CC=C3

Introduction

(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound belonging to the class of azabicyclo compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of medicinal chemistry and organic synthesis. This compound is particularly noted for its potential applications in drug discovery and development, especially in targeting the central nervous system.

Synthesis Methods

The synthesis of (3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information. Industrial production methods likely involve scalable versions of these laboratory synthetic routes, optimized for yield and purity .

Chemical Reactions

(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Reaction Types and Conditions

Reaction TypeReagentsProducts
OxidationPotassium permanganateHydroxylated derivatives
ReductionLithium aluminum hydrideFully saturated bicyclic amines
SubstitutionNucleophilesFunctional group replacements

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

  • Biology: Its structure is similar to that of tropane alkaloids, which have significant biological activities.

  • Medicine: It is studied for its potential therapeutic properties, particularly in targeting the central nervous system .

Mechanism of Action

The mechanism of action of (3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets in the body, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octan-3-ol, each with its own set of applications and properties.

Similar Compounds Table

CompoundDescription
2-Azabicyclo[3.2.1]octaneAnother nitrogen-containing bicyclic compound with potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-olA hydroxylated derivative of the azabicyclo scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator